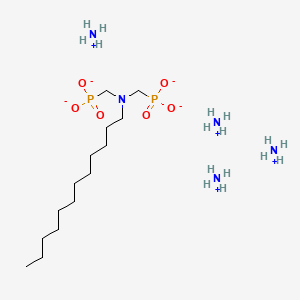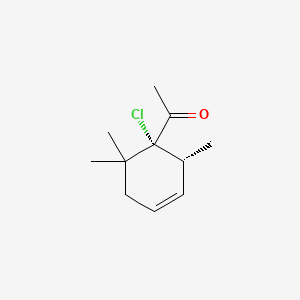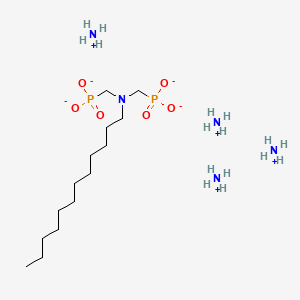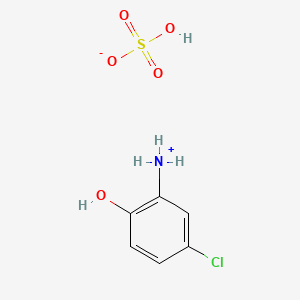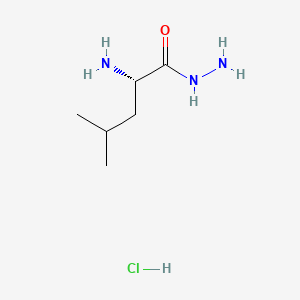
(2S)-2-amino-4-methylpentanehydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-4-methylpentanhydrazidhydrochlorid ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Es zeichnet sich durch seine spezifische Stereochemie und das Vorhandensein sowohl von Amino- als auch von Hydrazidfunktionsgruppen aus, die zu seinen einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Die Synthese von (2S)-2-Amino-4-methylpentanhydrazidhydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Der Syntheseweg kann folgende Schritte umfassen:
Bildung der Aminogruppe:
Hydrazidbildung: Die Hydrazidgruppe wird durch eine Reaktion mit Hydrazin oder seinen Derivaten eingeführt.
Hydrochloridbildung: Der letzte Schritt umfasst die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren umfassen, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
(2S)-2-Amino-4-methylpentanhydrazidhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen führen.
Substitution: Die Amino- und Hydrazidgruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um entsprechende Säuren oder Basen zu ergeben.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Elektrophile (z. B. Alkylhalogenide).
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-4-methylpentanhydrazidhydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition oder Proteinmodifikation verwendet werden.
Industrie: Es kann bei der Produktion von Spezialchemikalien oder als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-Amino-4-methylpentanhydrazidhydrochlorid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Hydrazidgruppen können Wasserstoffbrückenbindungen oder kovalente Bindungen mit Zielmolekülen bilden, was zur Inhibition oder Aktivierung biologischer Pfade führt. Die genauen beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methylpentanehydrazide hydrochloride involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-4-methylpentanhydrazidhydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
(2S)-2-Amino-4-methylpentansäure: Diese Verbindung fehlt die Hydrazidgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
(2S)-2-Amino-4-methylpentanhydrazid: Die freie Basenform der Verbindung, die im Vergleich zum Hydrochloridsalz eine andere Löslichkeit und Reaktivität aufweisen kann.
(2S)-2-Amino-4-methylpentanhydrazidsulfat: Eine andere Salzform mit möglicherweise unterschiedlicher Pharmakokinetik und Stabilität.
Die Einzigartigkeit von (2S)-2-Amino-4-methylpentanhydrazidhydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
83918-58-5 |
|---|---|
Molekularformel |
C6H16ClN3O |
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylpentanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H15N3O.ClH/c1-4(2)3-5(7)6(10)9-8;/h4-5H,3,7-8H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 |
InChI-Schlüssel |
ABKDNZAVUOWFDG-JEDNCBNOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NN)N.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




